molecular formula C18H22N2O5S2 B3607258 N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[3-(methylsulfanyl)phenyl]glycinamide

N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[3-(methylsulfanyl)phenyl]glycinamide

Cat. No.: B3607258
M. Wt: 410.5 g/mol
InChI Key: RAUNHTZTDQXWIJ-UHFFFAOYSA-N
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Description

N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[3-(methylsulfanyl)phenyl]glycinamide is a complex organic compound with a molecular formula of C18H22N2O5S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[3-(methylsulfanyl)phenyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[3-(methylsulfanyl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy groups can introduce new functional groups into the molecule.

Scientific Research Applications

N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[3-(methylsulfanyl)phenyl]glycinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[3-(methylsulfanyl)phenyl]glycinamide involves its interaction with specific molecular targets and pathways. The sulfonyl and methylsulfanyl groups may play a role in modulating the compound’s activity by influencing its binding affinity and selectivity for target proteins or enzymes. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[3-(methylsulfanyl)phenyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both dimethoxyphenyl and methylsulfanyl groups distinguishes it from other similar compounds, potentially leading to unique biological activities and chemical reactivity.

Properties

IUPAC Name

2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c1-20(12-18(21)19-13-6-5-7-15(10-13)26-4)27(22,23)17-11-14(24-2)8-9-16(17)25-3/h5-11H,12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUNHTZTDQXWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=CC=C1)SC)S(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[3-(methylsulfanyl)phenyl]glycinamide
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